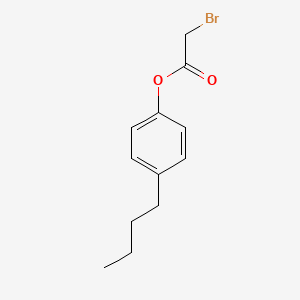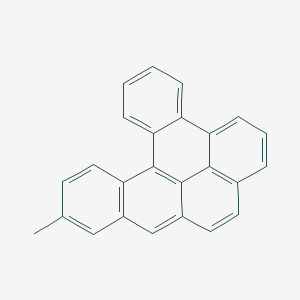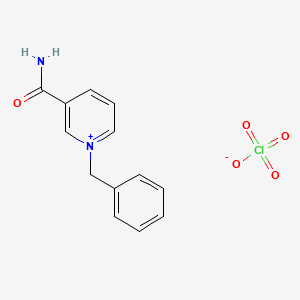
Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, perchlorate is a pyridinium salt with a unique structure that includes an aminocarbonyl group and a phenylmethyl group. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
The synthesis of pyridinium salts typically involves the reaction of pyridine with an alkylating agent. For Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, perchlorate, the synthetic route may involve the following steps:
Alkylation of Pyridine: Pyridine reacts with benzyl chloride to form 1-benzylpyridinium chloride.
Introduction of Aminocarbonyl Group: The 1-benzylpyridinium chloride is then reacted with an aminocarbonyl compound under specific conditions to introduce the aminocarbonyl group.
Formation of Perchlorate Salt: The final step involves the reaction of the intermediate compound with perchloric acid to form the perchlorate salt.
Chemical Reactions Analysis
Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially at the position ortho to the nitrogen atom.
Scientific Research Applications
Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, perchlorate involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with biological molecules, while the pyridinium ring can participate in π-π interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, perchlorate can be compared with other pyridinium salts such as:
Pyridinium, 1-benzyl-: Lacks the aminocarbonyl group, making it less versatile in certain reactions.
Pyridinium, 3-(aminocarbonyl)-1-methyl-: Similar structure but with a methyl group instead of a phenylmethyl group, leading to different reactivity and applications.
Pyridinium, 1-(phenylmethyl)-: Lacks the aminocarbonyl group, which affects its biological activity and chemical reactivity.
Properties
CAS No. |
64890-07-9 |
|---|---|
Molecular Formula |
C13H13ClN2O5 |
Molecular Weight |
312.70 g/mol |
IUPAC Name |
1-benzylpyridin-1-ium-3-carboxamide;perchlorate |
InChI |
InChI=1S/C13H12N2O.ClHO4/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11;2-1(3,4)5/h1-8,10H,9H2,(H-,14,16);(H,2,3,4,5) |
InChI Key |
VXUITVRGNJICNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)N.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


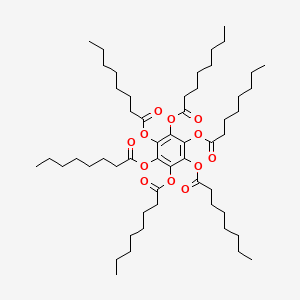
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol](/img/structure/B14496283.png)
![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)
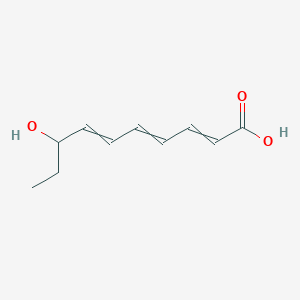
![1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14496306.png)
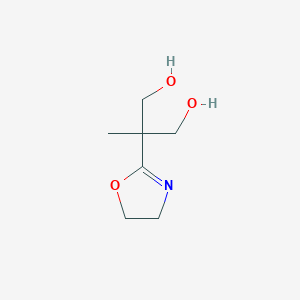

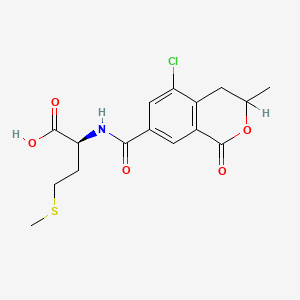
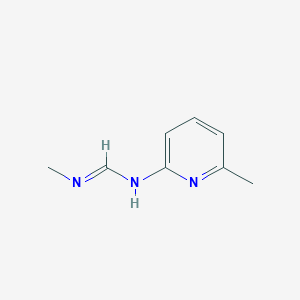
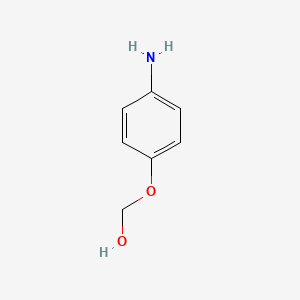
![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)
